N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazole ring, a benzodioxole moiety, and a carboxamide group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown antibacterial activity by creating pores in bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . Additionally, certain thiazole derivatives have demonstrated antitumor activity by inhibiting the growth of certain cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are largely determined by the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Cellular Effects
Some thiazole derivatives have been found to have potent growth inhibition properties against various cell lines
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Benzoylation: The thiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Coupling with Benzodioxole: The benzoylated thiazole is coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It also exhibits anti-inflammatory properties by modulating inflammatory pathways. Additionally, its potential anticancer activity is being explored, particularly in targeting specific cancer cell lines.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its diverse chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(5-benzoylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs. For example, the presence of both benzoyl and phenyl groups on the thiazole ring enhances its lipophilicity and potential membrane permeability, which can be advantageous in drug design.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4S/c27-21(16-9-5-2-6-10-16)22-20(15-7-3-1-4-8-15)25-24(31-22)26-23(28)17-11-12-18-19(13-17)30-14-29-18/h1-13H,14H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLIUUVNSWWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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